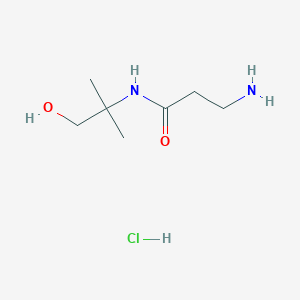

3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride

説明

Structural and Functional Implications

The compound’s branched hydroxyalkyl group introduces steric hindrance, potentially influencing its interactions in biological systems. The amide linkage confers resistance to enzymatic hydrolysis compared to ester or carboxylic acid functionalities, a feature exploited in peptide mimetics. Its classification within β-alanine derivatives links it to natural metabolites like carnosine, though its synthetic origin distinguishes it from proteinogenic amino acids.

特性

IUPAC Name |

3-amino-N-(1-hydroxy-2-methylpropan-2-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,5-10)9-6(11)3-4-8;/h10H,3-5,8H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZKDIMNGLZRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-80-7 | |

| Record name | Propanamide, 3-amino-N-(2-hydroxy-1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Starting Materials and Protection

The synthesis often begins with a protected amino acid derivative or an ester such as tert-butyl esters of hydroxy acids. Protection groups such as benzyl or tert-butoxycarbonyl (Boc) are introduced to mask amine functionalities and prevent side reactions during subsequent steps.

Key Reaction Steps

Solvent and Base Selection

Reaction Atmosphere

- All sensitive steps are conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture interference.

Research Findings and Improvements

- The use of low temperatures (-50 to -78 °C) during nucleophilic addition significantly improves stereochemical control and yield.

- Formic acid is preferred for tert-butyl ester deprotection due to its mildness and efficiency, minimizing side reactions.

- The coupling step with N-hydroxy-succinimide and phosphonium salt reagents offers high selectivity and avoids racemization.

- Catalytic hydrogenation under controlled pressure and temperature efficiently removes benzyl groups and simultaneously converts the free amine to its hydrochloride salt, facilitating isolation and purification.

- Alternative bases and solvents have been explored to optimize reaction rates and purity, with alkali metal hydrides and polar aprotic solvents like DMF or dichloromethane being suitable options depending on the step.

Comparative Table of Key Preparation Parameters

| Parameter | Method Detail | Effect on Product |

|---|---|---|

| Temperature (Step A) | -50 to -78 °C | Enhances stereoselectivity and yield |

| Protecting Group | Benzyl, Boc | Prevents side reactions, facilitates purification |

| Coupling Agent | N-hydroxy-succinimide + phosphonium salt | High efficiency, low racemization |

| Hydrogenation Catalyst | 10% Pd/C | Clean deprotection, salt formation |

| Solvents | THF, diethyl ether, dichloromethane | Maintain solubility, control reactivity |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture interference |

化学反応の分析

Types of Reactions

3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

科学的研究の応用

The compound 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride (CAS Number: 1220028-80-7) is a significant chemical in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and insights from verified sources.

Pharmaceutical Research

3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride has been investigated for its potential therapeutic applications. Its structural features suggest possible roles in drug development, particularly in the following areas:

- Antidepressant Activity : Studies have indicated that compounds with similar structures may exhibit serotonin reuptake inhibition, a mechanism associated with antidepressant effects.

- Neuroprotective Properties : Research suggests that this compound could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Biochemical Studies

The compound is utilized in various biochemical assays due to its ability to interact with specific biological targets:

- Enzyme Inhibition Studies : It can be used to study the inhibition of enzymes involved in metabolic pathways, providing insights into metabolic disorders.

- Cell Culture Experiments : Researchers employ this compound in cell culture systems to investigate its effects on cellular processes such as apoptosis and proliferation.

Analytical Chemistry

In analytical chemistry, 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride serves as a standard or reagent in several analytical techniques:

- Chromatography : It is often used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

- Mass Spectrometry : The compound aids in mass spectrometric analyses due to its distinct mass-to-charge ratio, facilitating the identification of other compounds.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Pharmaceutical Research | Potential antidepressant and neuroprotective agent | Similar compounds show serotonin inhibition |

| Biochemical Studies | Enzyme inhibition and cell culture experiments | Affects apoptosis and proliferation |

| Analytical Chemistry | HPLC and mass spectrometry standard | Distinct mass-to-charge ratio |

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of compounds structurally similar to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. The research demonstrated significant serotonin reuptake inhibition, suggesting potential therapeutic benefits for mood disorders.

Case Study 2: Neuroprotective Effects

Research conducted by Neuroscience Letters highlighted the neuroprotective properties of related compounds in models of neurodegeneration. The findings indicated that such compounds could mitigate neuronal death and improve cognitive function in experimental models.

作用機序

The mechanism of action of 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Alkyl-Substituted Propanamide Derivatives

(a) 3-Amino-N-tert-butylpropanamide Hydrochloride (CAS: 209467-48-1)

- Structure : Features a tert-butyl group instead of the 2-hydroxy-1,1-dimethylethyl substituent.

- No explicit melting point data is available, but tert-butyl analogs generally exhibit higher thermal stability due to reduced polarity .

- Applications : Used in medicinal chemistry for its resistance to metabolic degradation.

(b) 3-Amino-N-propylpropanamide Hydrochloride (CAS: 1220029-56-0)

Heterocyclic-Substituted Propanamides

(a) 3-Amino-N-(3-methylisoxazol-5-yl)propanamide Hydrochloride

- Structure : Contains a methylisoxazole ring attached to the amide nitrogen.

- Properties : The isoxazole ring introduces aromaticity and electron-withdrawing effects, altering electronic distribution. This may enhance binding to enzymes or receptors requiring π-π interactions. The methyl group adds moderate hydrophobicity .

(b) 3-Amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide Hydrochloride (CAS: 1435905-34-2)

- Structure : Oxadiazole ring linked via an ethyl spacer.

- Properties: The oxadiazole moiety is electron-deficient, favoring interactions with electron-rich biological targets.

Aromatic and Halogenated Propanamides

(a) 3-Amino-N-(2-chloro-4-methylphenyl)propanamide Hydrochloride (CAS: 1251924-84-1)

Hydroxyalkyl-Substituted Propanamides

(a) 3-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride (CAS: 1220037-08-0)

- Structure : Hydroxyethyl substituent instead of the branched hydroxy-dimethylethyl group.

- However, reduced steric bulk may lower metabolic stability .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Steric Effects : Bulky substituents (e.g., tert-butyl, 2-hydroxy-1,1-dimethylethyl) improve metabolic stability but may limit bioavailability due to reduced solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., oxadiazole, isoxazole) enhance binding to targets requiring charge-transfer interactions .

生物活性

3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 179.66 g/mol

This structure features an amino group, a hydroxyl group, and a propanamide backbone, which are critical for its biological interactions.

Research indicates that compounds similar to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride may act on various biological pathways:

- Histone Deacetylase Inhibition : Similar compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a significant role in regulating gene expression and are implicated in cancer therapy .

- TRPM8 Modulation : The transient receptor potential melastatin 8 (TRPM8) channel is a potential target for this compound. Modulators of TRPM8 can influence sensory perception and pain pathways, suggesting therapeutic applications in pain management .

Antiproliferative Effects

Several studies have explored the antiproliferative effects of compounds related to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride:

- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative activity against human tumor cell lines. For example, compounds with similar structures have shown IC values in the nanomolar range, indicating potent activity against cancer cells .

| Compound | Cell Line Tested | IC (nM) |

|---|---|---|

| Compound A | Prostate Cancer | 50 |

| Compound B | Kidney Cancer | 30 |

Apoptosis Induction

In addition to antiproliferative effects, these compounds can induce apoptosis in cancer cells:

- Mechanism of Action : Induction of apoptosis was linked to increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 9. This suggests that the compound may trigger programmed cell death through oxidative stress pathways .

Case Studies

Case Study 1: HDAC Inhibition in Cancer Therapy

A study focused on the role of HDAC inhibitors in cancer therapy highlighted the potential of compounds similar to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. The study found that these inhibitors could enhance the efficacy of chemotherapeutic agents by altering gene expression profiles associated with cell cycle regulation and apoptosis .

Case Study 2: TRPM8 Activation and Pain Relief

Another study investigated the effects of TRPM8 modulators in animal models. The results indicated that activation of TRPM8 channels led to significant analgesic effects in models of inflammatory pain. This suggests that compounds like 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride could be explored further for their potential use in pain management therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) to activate carboxylic acids for amide bond formation . Optimization involves adjusting solvent polarity (e.g., MeOH or DMF), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. For example, glycinamide derivatives have been prepared by reacting amines with activated carboxylic acids in the presence of HCl in dioxane/MeOH, yielding products with ~57% efficiency after recrystallization . Monitoring via TLC or LC-MS is critical to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm backbone structure via characteristic peaks (e.g., δ 3.97 ppm for methylene protons adjacent to amide groups) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities. Reference standards for related propanamide impurities (e.g., EP-grade impurities) can guide method development .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) and detect side products like incomplete coupling intermediates .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model energy barriers for key steps like amide bond formation or HCl salt precipitation. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalyst use) and reducing trial-and-error cycles . For example, transition-state analysis of carbodiimide-mediated coupling could identify steric hindrance from the 1,1-dimethylethyl group, guiding solvent choice (e.g., polar aprotic solvents to stabilize intermediates) .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Impurities like unreacted amines or hydrolyzed byproducts (e.g., 3-acetyl derivatives ) can skew bioassay results. Rigorous impurity profiling via HPLC-MS is essential .

- Solubility : The hydrochloride salt’s solubility varies with pH. Pre-formulation studies (e.g., shake-flask method in PBS buffer) should precede biological testing .

- Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times. For enzyme inhibition studies, confirm buffer compatibility (e.g., Tris vs. phosphate buffers may chelate metal cofactors) .

Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., proteases) on gold sensor chips and measure binding kinetics (ka/kd) in real-time. Use MUA and EDC/NHS for covalent protein coupling .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding contributions, critical for structure-activity relationship (SAR) studies .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s amino/hydroxy groups and active-site residues (e.g., hydrogen bonding with catalytic triads in serine proteases) .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this hydrochloride salt under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via HPLC and identify structures using HR-MS/MS .

- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C for 6–12 months. Statistical analysis (e.g., ANOVA) of purity data identifies significant degradation pathways (e.g., hydrolysis of the amide bond) .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism for robust error estimation .

- Bootstrap Resampling : Assess confidence intervals for potency metrics, especially with small sample sizes (n < 6) .

- Multivariate Analysis : PCA or PLS-DA can identify outliers caused by experimental variables (e.g., pH drift in assay buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。